![molecular formula C11H12N2O2 B1356589 2-(Dimethoxymethyl)-1,8-naphthyridine CAS No. 204452-90-4](/img/structure/B1356589.png)
2-(Dimethoxymethyl)-1,8-naphthyridine
Overview
Description
2-(Dimethoxymethyl)-1,8-naphthyridine is a chemical compound with the molecular formula C13H14O2 It is a derivative of naphthyridine, which is a fused heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethoxymethyl)-1,8-naphthyridine typically involves the reaction of 1,8-naphthyridine with dimethyl sulfate or methyl iodide in the presence of a strong base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Dimethoxymethyl)-1,8-naphthyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
2-(Dimethoxymethyl)-1,8-naphthyridine is utilized in the development of new pharmaceuticals due to its unique structural properties that allow for various modifications. It serves as a precursor in synthesizing compounds with potential therapeutic effects, particularly in treating cancer and infectious diseases.
- Case Study : A series of derivatives were synthesized and evaluated for their anticancer activity against human breast cancer cell lines (MCF7). Some derivatives demonstrated IC50 values lower than standard drugs, indicating their potential as effective anticancer agents .
Antibacterial Activity
Research indicates that this compound exhibits notable antibacterial properties. It has been shown to enhance the efficacy of existing antibiotics against resistant strains of bacteria.
- Data Table: Antibiotic Modulation by this compound
Antibiotic | MIC Before Combination (µg/mL) | MIC After Combination (µg/mL) |
---|---|---|
Ofloxacin | 32 | 4 |
Lomefloxacin | 16 | 2 |
This table illustrates the significant reduction in minimum inhibitory concentrations (MICs) when combined with fluoroquinolones, demonstrating the compound's ability to potentiate antibiotic activity against multi-resistant strains like Staphylococcus aureus and Escherichia coli .
Organic Synthesis
The compound functions as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical transformations, making it a valuable reagent for chemists.
- Application Example : It has been used in the synthesis of complex organic molecules and specialty chemicals, contributing to advancements in both academic research and industrial applications.
The biological activities of this compound extend beyond antibacterial effects. It has shown promise in several areas:
- Anticancer Activity : Studies have reported that derivatives exhibit activity against cancer cell lines, suggesting potential for further development as anticancer agents .
- Antiparasitic Properties : The compound's mechanism of action includes interactions with specific molecular targets that can inhibit or activate biochemical pathways relevant to parasitic infections .
- Antiviral and Antifungal Activities : Emerging research suggests potential applications in combating viral and fungal infections .
Mechanism of Action
2-(Dimethoxymethyl)-1,8-naphthyridine is similar to other naphthyridine derivatives, such as 2-(methoxymethyl)-1,8-naphthyridine and 2-(ethoxymethyl)-1,8-naphthyridine. These compounds share a similar core structure but differ in the nature of the substituent group attached to the naphthyridine ring.
Uniqueness: What sets this compound apart is the presence of the dimethoxymethyl group, which can influence its reactivity and interaction with biological targets. This unique feature may contribute to its distinct chemical and biological properties compared to other naphthyridine derivatives.
Comparison with Similar Compounds
2-(Methoxymethyl)-1,8-naphthyridine
2-(Ethoxymethyl)-1,8-naphthyridine
2-(Propoxymethyl)-1,8-naphthyridine
2-(Butoxymethyl)-1,8-naphthyridine
Biological Activity
2-(Dimethoxymethyl)-1,8-naphthyridine is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . Its unique structure, characterized by the presence of a dimethoxymethyl group attached to the naphthyridine core, enhances its solubility and biological activity.
Property | Value |
---|---|
Molecular Weight | 233.24 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not available |
Antimicrobial Activity
Research indicates that naphthyridine derivatives exhibit significant antimicrobial properties. For instance, studies have reported that compounds similar to this compound demonstrate activity against various bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) and fungi (e.g., Candida albicans). This activity is often attributed to their ability to disrupt cell wall synthesis or interfere with nucleic acid metabolism.
Anticancer Activity
This compound has shown promise in anticancer research. A study focused on naphthyridine derivatives demonstrated their cytotoxic effects against several cancer cell lines, including lung (H1299), cervical (HeLa), and breast cancer (MDA-MB-231) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro assays revealed that this compound exhibited significant cytotoxicity with IC50 values ranging from 10 µM to 20 µM against various cancer cell lines.
Neurological Effects
The compound's influence on the central nervous system has also been investigated. It has been suggested that this compound may act as a GABA transaminase inhibitor, potentially increasing GABA levels and enhancing neurotransmission. This could have implications for treating neurological disorders such as anxiety and epilepsy.
Table 2: Biological Activities Summary
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Active against S. aureus, E. coli | |
Anticancer | Induces apoptosis in cancer cells | |
Neurological | Potential GABA transaminase inhibition |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways.
- DNA Interaction : Some studies suggest that naphthyridines can intercalate into DNA, disrupting replication and transcription processes.
- Metal Ion Sequestration : Similar compounds have been shown to sequester divalent metal ions, which can affect various biological functions.
Properties
IUPAC Name |
2-(dimethoxymethyl)-1,8-naphthyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-14-11(15-2)9-6-5-8-4-3-7-12-10(8)13-9/h3-7,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSHWQZULQIOEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=NC2=C(C=CC=N2)C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590321 | |
Record name | 2-(Dimethoxymethyl)-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204452-90-4 | |
Record name | 2-(Dimethoxymethyl)-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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